![molecular formula C8H16ClNS B2927304 {8-Thiabicyclo[3.2.1]octan-3-yl}methanamine hydrochloride CAS No. 2126160-18-5](/img/structure/B2927304.png)

{8-Thiabicyclo[3.2.1]octan-3-yl}methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

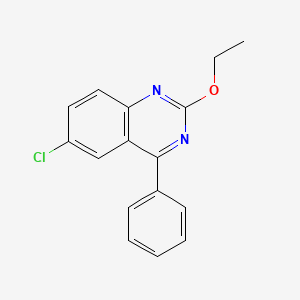

“{8-Thiabicyclo[3.2.1]octan-3-yl}methanamine hydrochloride” is a chemical compound with the CAS Number: 2126160-18-5 . It has a molecular weight of 193.74 . The IUPAC name for this compound is ((1R,5S)-8-thiabicyclo [3.2.1]octan-3-yl)methanamine hydrochloride .

Molecular Structure Analysis

The InChI code for “{8-Thiabicyclo[3.2.1]octan-3-yl}methanamine hydrochloride” is 1S/C8H15NS.ClH/c9-5-6-3-7-1-2-8 (4-6)10-7;/h6-8H,1-5,9H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“{8-Thiabicyclo[3.2.1]octan-3-yl}methanamine hydrochloride” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold, which is closely related to the compound , is a crucial structural element in the synthesis of tropane alkaloids . These alkaloids have a variety of biological activities and are of significant interest in medicinal chemistry. The enantioselective construction of this scaffold is vital for creating compounds with the desired biological activity.

Binding Affinity for Dopamine and Serotonin Transporters

Compounds derived from 8-thiabicyclo[3.2.1]octanes have been studied for their binding affinity to dopamine (DAT) and serotonin transporters (SERT) . This research is particularly relevant in the search for new medications for cocaine abuse, as these transporters play a significant role in the drug’s reinforcing and stimulant properties.

Cocaine Abuse Medications

Continuing from the previous point, analogues of cocaine that incorporate the 8-thiabicyclo[3.2.1]octane structure have shown promise as potent and selective inhibitors of DAT, with reduced activity at SERT . This selectivity is crucial for developing effective medications with fewer side effects.

Stereocontrolled Formation of Bicyclic Scaffolds

The stereocontrolled formation of bicyclic scaffolds is a challenging aspect of synthetic organic chemistry. The compound “{8-Thiabicyclo[3.2.1]octan-3-yl}methanamine hydrochloride” can be used in methodologies where stereochemical control is achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture .

Desymmetrization of Tropinone Derivatives

Research has also focused on the desymmetrization of achiral tropinone derivatives to achieve the 8-azabicyclo[3.2.1]octane scaffold . This process is important for the preparation of enantiomerically pure compounds, which are often required for biological activity.

Enantioselective Methodologies

The compound can be utilized in enantioselective methodologies that are essential for preparing pharmaceuticals with the correct stereochemistry . This is particularly important in drug design, where the enantiomer of a drug can have drastically different pharmacological effects.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

properties

IUPAC Name |

8-thiabicyclo[3.2.1]octan-3-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NS.ClH/c9-5-6-3-7-1-2-8(4-6)10-7;/h6-8H,1-5,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBWGYUFDKPHFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1S2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2927221.png)

![(Z)-4-methyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2927222.png)

![(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-(4-bromo-phenyl)-methanone](/img/structure/B2927224.png)

![({[(2-Chlorobenzyl)(cyclohexyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B2927228.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2927232.png)

![methyl 2-[[(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2927233.png)

![2,4-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2927239.png)

![2-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2927243.png)

![2-(8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2927244.png)